3-[(Pentan-3-yl)oxy]aniline
Description
Contextualization within Aniline (B41778) Ether Derivatives and Aromatic Chemistry
3-[(Pentan-3-yl)oxy]aniline belongs to the class of aniline ether derivatives. These are aromatic compounds characterized by an amino group and an ether linkage attached to a benzene (B151609) ring. Aniline and its derivatives are fundamental building blocks in organic synthesis and are pivotal in the production of a vast array of industrial and pharmaceutical products. smolecule.comresearchgate.net The presence of both the amine and ether functionalities imparts a unique chemical reactivity to these molecules, making them versatile intermediates. ontosight.ai
In the broader context of aromatic chemistry, the interplay between the electron-donating amino group and the ether group on the aromatic ring influences the molecule's electronic properties and reactivity in electrophilic substitution reactions. smolecule.com The specific nature of the alkyl group in the ether linkage, in this case, the pentan-3-yl group, can also introduce steric and electronic effects that fine-tune the compound's characteristics. Aniline derivatives are known to be susceptible to metabolic processes, which is a critical consideration in medicinal chemistry. researchgate.net The exploration of various aniline ether derivatives, such as this compound, is often driven by the desire to create novel structures with improved properties for various applications. acs.orgfigshare.comnih.gov
Overview of Structural Features and Their Chemical Significance
The molecular structure of this compound consists of an aniline core substituted at the meta-position with a pentan-3-yloxy group. nih.gov This arrangement of functional groups is central to its chemical behavior. The amino group (-NH2) is a strong activating group, directing electrophilic substitution to the ortho and para positions relative to itself. The ether linkage (-O-), while also activating, has its own influence on the electron distribution within the benzene ring.
The pentan-3-yl group, a secondary and somewhat bulky alkyl group, can sterically hinder reactions at adjacent positions on the aromatic ring. This steric hindrance can be a useful tool in synthetic chemistry for achieving regioselectivity. The combination of these features makes this compound a molecule with a nuanced reactivity profile, distinct from simpler aniline or phenoxy derivatives.
Table 1: Key Structural and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 653604-37-6 | smolecule.comnih.gov |
| Molecular Formula | C11H17NO | smolecule.comnih.gov |
| Molecular Weight | 179.26 g/mol | smolecule.comnih.gov |
| IUPAC Name | 3-(pentan-3-yloxy)aniline | nih.gov |
| SMILES | CCC(CC)OC1=CC=CC(=C1)N | smolecule.comnih.gov |
| InChI Key | CTVFZKRSQYSPRP-UHFFFAOYSA-N | smolecule.comnih.gov |
Current Research Trajectories and Academic Relevance
Current research involving this compound and related aniline ethers is multifaceted. In medicinal chemistry, these compounds serve as scaffolds and intermediates for the synthesis of more complex molecules with potential biological activities. smolecule.comacs.org Research has indicated that derivatives of this compound may possess antimicrobial and anticancer properties, acting as modulators of enzyme activity. smolecule.com
The compound is also utilized as a building block in materials science for the development of dyes, pigments, and polymers. smolecule.com The specific properties imparted by the pentan-3-yloxy group are of interest for creating materials with tailored optical or electronic characteristics. Furthermore, the synthesis of such aniline derivatives is an active area of research, with studies focusing on efficient and selective methods, such as nucleophilic substitution reactions. smolecule.com For instance, the synthesis can be achieved starting from 2-aminophenol (B121084) and 3-pentanol (B84944) using an acid catalyst. smolecule.com The academic relevance of this compound is underscored by its inclusion in chemical databases and its appearance in patent literature, indicating its role in the development of new chemical entities and technologies. nih.govgoogle.comgoogle.com
Structure
3D Structure
Properties
CAS No. |
653604-37-6 |
|---|---|
Molecular Formula |
C11H17NO |
Molecular Weight |
179.26 g/mol |
IUPAC Name |
3-pentan-3-yloxyaniline |
InChI |
InChI=1S/C11H17NO/c1-3-10(4-2)13-11-7-5-6-9(12)8-11/h5-8,10H,3-4,12H2,1-2H3 |
InChI Key |
CTVFZKRSQYSPRP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)OC1=CC=CC(=C1)N |
Origin of Product |
United States |
Synthetic Methodologies and Routes to 3 Pentan 3 Yl Oxy Aniline
Classical Synthetic Approaches for Aryl Ether Formation
Traditional methods for aryl ether synthesis have been foundational in organic chemistry, primarily relying on nucleophilic substitution reactions.
The Williamson ether synthesis is a cornerstone reaction for preparing ethers, involving the reaction of an alkoxide with an alkyl halide in an S(_N)2 (bimolecular nucleophilic substitution) reaction. wikipedia.orgmasterorganicchemistry.com To synthesize 3-[(Pentan-3-yl)oxy]aniline via this route, 3-aminophenol (B1664112) is first deprotonated with a strong base to form the more nucleophilic 3-aminophenoxide anion. This is subsequently reacted with a pentan-3-yl electrophile, such as 3-bromopentane (B47287) or pentan-3-yl tosylate.
The primary challenge in this specific adaptation is the nature of the electrophile. Pentan-3-yl halides are secondary halides, which can lead to a competing E2 (bimolecular elimination) reaction, especially in the presence of a strong, sterically unhindered base, resulting in the formation of pent-2-ene instead of the desired ether. masterorganicchemistry.comorganicchemistrytutor.com To favor the substitution pathway, reaction conditions must be carefully controlled, often employing milder bases and polar aprotic solvents that stabilize the nucleophile without promoting elimination. jk-sci.com
Table 1: Reagents and Conditions for Williamson Ether Synthesis Adaptation
| Reactant 1 | Reactant 2 | Base | Solvent | Potential Side Product |
|---|---|---|---|---|
| 3-Aminophenol | 3-Bromopentane | Sodium Hydride (NaH) | Dimethylformamide (DMF) | Pent-2-ene |
Despite its limitations regarding secondary halides, the Williamson synthesis remains a fundamental approach, valued for its simplicity and the use of readily available reagents. khanacademy.org
The alkoxymercuration-reduction reaction is a classic method for the Markovnikov addition of an alcohol to an alkene to form an ether. libretexts.orgstudy.com The process involves two steps: first, the alkene reacts with mercuric acetate (B1210297) in an alcohol solvent to form a stable alkoxymercury intermediate. byjus.compearson.com In the second step, this intermediate is reduced, typically with sodium borohydride, to replace the mercury with a hydrogen atom, yielding the final ether product. libretexts.org
This pathway is not a direct or practical method for synthesizing an aryl ether like this compound from its logical precursors, 3-aminophenol and a pent-2-ene. The reaction is designed for the formation of alkyl ethers from alkenes. Applying it to create an aryl ether linkage is not a standard transformation, as it does not involve the direct coupling of a phenol (B47542) with an alkyl group. Its inclusion here is for the comprehensive discussion of classical ether formation methods, while noting its inapplicability for this specific target molecule.
Modern Catalytic Syntheses of Aniline (B41778) Derivatives
Contemporary organic synthesis heavily relies on transition-metal catalysis, which offers milder reaction conditions, broader substrate scope, and higher yields compared to classical methods. researchgate.net
Modern etherification reactions often utilize copper or palladium catalysts to facilitate the formation of the C-O bond, overcoming the limitations of the Williamson synthesis. organic-chemistry.orgresearchgate.net These methods are particularly effective for forming aryl ethers.
Ullmann Condensation: The Ullmann condensation is a copper-catalyzed reaction between an aryl halide and an alcohol or phenol. wikipedia.org In a potential route to the target molecule's precursor, 3-nitrophenol (B1666305) could be coupled with 3-bromopentane using a copper catalyst. Traditional Ullmann reactions often require harsh conditions, such as high temperatures (frequently over 200°C) and stoichiometric amounts of copper. wikipedia.org However, modern variations use soluble copper catalysts with specific ligands (e.g., diamines, picolinic acid), allowing the reaction to proceed under milder conditions. nih.govorganic-chemistry.org
Buchwald-Hartwig Etherification: A more recent and versatile method is the palladium-catalyzed Buchwald-Hartwig C-O cross-coupling reaction. rsc.org This reaction can couple aryl halides or triflates with alcohols. To form the ether linkage in this compound, one could react 3-bromoaniline (B18343) or 3-chloroaniline (B41212) directly with pentan-3-ol. The catalytic cycle involves a palladium(0) species, which undergoes oxidative addition with the aryl halide, followed by coordination of the alkoxide, and finally, reductive elimination to form the aryl ether and regenerate the catalyst. google.com The choice of phosphine (B1218219) ligand is critical for the success of this reaction.
A significant challenge when starting with 3-aminophenol is achieving selectivity. The molecule contains two nucleophilic sites: the hydroxyl group (-OH) and the amino group (-NH₂). Different catalytic systems can favor either O-arylation or N-arylation. Research has shown that copper-based catalysts, particularly with ligands like picolinic acid, can selectively promote the O-arylation of 3-aminophenol, while certain palladium catalysts with specialized phosphine ligands (e.g., BrettPhos) tend to favor N-arylation. nih.gov
Table 2: Comparison of Modern Etherification Strategies for 3-Aminophenol
| Method | Catalyst | Typical Ligand | Reactants | Key Advantage |
|---|---|---|---|---|
| Ullmann Condensation | Copper(I) salts (e.g., CuI) | Picolinic Acid, Diamines | 3-Aminophenol + 3-Bromopentane | Selective for O-alkylation nih.gov |
An alternative synthetic strategy involves forming the ether bond first, followed by the installation of the amino group onto the aromatic ring. This approach typically starts with a precursor like 1-bromo-3-[(pentan-3-yl)oxy]benzene.
Reduction of a Nitro Intermediate: A common and reliable method is to first synthesize 1-nitro-3-[(pentan-3-yl)oxy]benzene. The ether linkage can be formed via a Williamson synthesis between 3-nitrophenol and 3-bromopentane, a reaction that is generally more efficient than with 3-aminophenol due to the absence of the competing amine nucleophile. The subsequent step is the reduction of the nitro group to an aniline. This transformation can be achieved with high efficiency using various reducing agents, such as:
Catalytic hydrogenation (H₂ gas with a palladium, platinum, or nickel catalyst). acs.orgyoutube.com
Metal-acid systems (e.g., iron, tin, or zinc in acidic media). youtube.com
Stannous chloride (SnCl₂). youtube.com
Buchwald-Hartwig Amination: This powerful palladium-catalyzed reaction forms C-N bonds by coupling an aryl halide or triflate with an amine. wikipedia.orgyoutube.com Starting with 1-bromo-3-[(pentan-3-yl)oxy]benzene, it can be coupled with an ammonia (B1221849) equivalent (such as benzophenone (B1666685) imine followed by hydrolysis, or directly with ammonia under specific conditions) to yield this compound. acsgcipr.orgorganic-chemistry.org The reaction requires a palladium catalyst, a suitable phosphine ligand, and a base. libretexts.org This method is valued for its broad substrate scope and tolerance of various functional groups.
Achieving a high yield of this compound requires careful optimization of reaction parameters, which depend heavily on the chosen synthetic route. rsc.org
Catalyst and Ligand Selection: In modern catalytic methods, the choice of metal and ligand is paramount. For the selective O-alkylation of 3-aminophenol, copper catalysts with picolinic acid have proven effective. nih.gov For Buchwald-Hartwig amination, the development of sterically hindered and electron-rich biarylphosphine ligands has been crucial for achieving high catalytic activity and coupling a wide range of substrates. organic-chemistry.org
Base and Solvent: The choice of base is critical in both classical and modern syntheses. In Williamson synthesis, a strong but sterically hindered base might be used to minimize the E2 side reaction. In palladium-catalyzed couplings, bases like sodium tert-butoxide (NaOtBu) or potassium carbonate (K₂CO₃) are commonly used to facilitate the formation of the active nucleophile and the final reductive elimination step. researchgate.net The solvent also plays a key role, with polar aprotic solvents like dioxane or toluene (B28343) often being preferred for catalytic reactions.
Temperature and Reaction Time: Reaction kinetics are highly sensitive to temperature. While classical methods like the Ullmann condensation often demand high temperatures, modern catalytic systems are designed to operate under much milder conditions, often between room temperature and 120°C. wikipedia.orgnih.gov Optimizing the temperature and reaction time is essential to ensure complete conversion while minimizing the degradation of reactants or products.
Table 3: Factors for Optimization in the Synthesis of this compound
| Parameter | Influence on Reaction | Example |
|---|---|---|
| Catalyst System | Determines reaction pathway and efficiency. | Pd/BrettPhos for N-arylation vs. Cu/Picolinic Acid for O-arylation of 3-aminophenol. nih.gov |
| Base | Affects nucleophilicity and side reactions (e.g., elimination). | Using K₂CO₃ instead of NaH in Williamson synthesis can reduce elimination. |
| Solvent | Influences solubility, catalyst stability, and reaction rate. | Toluene and dioxane are common in Pd-catalyzed cross-coupling reactions. |
| Temperature | Controls the rate of reaction and potential for side product formation. | Modern catalytic methods allow for significantly lower temperatures than classical approaches. |
By systematically adjusting these conditions, chemists can develop a robust and efficient synthesis for this compound, tailored to prioritize yield, purity, and process scalability.
Green Chemistry Principles in the Preparation of this compound
The application of green chemistry principles to the synthesis of this compound is an important consideration for developing more sustainable and environmentally benign processes. While traditional methods often rely on volatile organic solvents and stoichiometric bases, greener alternatives aim to reduce waste, improve energy efficiency, and utilize less hazardous materials.
One area of focus is the replacement of conventional solvents. For the Williamson ether synthesis step, the use of greener solvents such as ionic liquids or supercritical fluids could be explored. Additionally, performing the reaction under solvent-free conditions, if feasible, would significantly reduce the environmental impact.
Another key principle is the use of catalytic methods. While the traditional Williamson synthesis often requires a stoichiometric amount of base, catalytic approaches can be more efficient. For instance, phase-transfer catalysis can facilitate the reaction in a biphasic system, potentially with water as one of the phases, thereby reducing the need for organic solvents. researchgate.net The development of catalytic systems that can operate under milder conditions (lower temperatures and pressures) would also contribute to a greener process. acs.org
Atom economy is another important metric. The protection-deprotection sequence, while effective for selectivity, introduces additional steps and generates waste. A more atom-economical approach would be the direct selective O-alkylation of 3-aminophenol. This remains a significant challenge due to the competing N-alkylation, but research into selective catalysts could provide a solution.
The following table summarizes potential green chemistry improvements for the synthesis of this compound.
Table 2: Potential Green Chemistry Modifications for the Synthesis of this compound
| Green Chemistry Principle | Traditional Approach | Potential Green Alternative |
| Safer Solvents | Acetone, Methanol, DMF | Water (with surfactant), Ionic Liquids, Supercritical CO₂ |
| Energy Efficiency | Conventional heating (reflux) | Microwave-assisted synthesis, Lower reaction temperatures |
| Catalysis | Stoichiometric base (e.g., K₂CO₃) | Phase-transfer catalysis, Heterogeneous catalysts |
| Atom Economy | Protection-deprotection sequence | Direct selective O-alkylation |
| Waste Reduction | Generation of salt byproducts and solvent waste | Recyclable catalysts, Solvent-free reactions |
Investigation of Precursor Chemistry and Selectivity Control
The successful synthesis of this compound is critically dependent on the chemistry of its precursors and the precise control of selectivity during the alkylation step. The primary precursors for this synthesis are 3-aminophenol and a suitable pentan-3-yl electrophile.
Precursor Chemistry:
3-Aminophenol: This precursor contains two nucleophilic sites: the amino group (-NH₂) and the hydroxyl group (-OH). The hydroxyl group is more acidic (pKa ≈ 9.8) than the conjugate acid of the amino group (pKa ≈ 4.4 for the anilinium ion). Consequently, in the presence of a base, the hydroxyl group is more readily deprotonated to form a phenoxide, which is a potent nucleophile. However, the amino group remains a competing nucleophile.
Pentan-3-yl Halide: The alkylating agent is typically a pentan-3-yl halide, such as 3-bromopentane or 3-iodopentane. As a secondary alkyl halide, it is susceptible to both SN2 (substitution) and E2 (elimination) reactions. wikipedia.orgmasterorganicchemistry.com The choice of reaction conditions must therefore favor substitution to maximize the yield of the desired ether. Steric hindrance around the secondary carbon can also influence the reaction rate. wikipedia.org
Selectivity Control:
The main challenge in the synthesis is to achieve selective O-alkylation over N-alkylation. Several strategies can be employed to control this selectivity:
Protection of the Amino Group: As previously discussed, protecting the amino group is a highly effective method. By converting the amino group into a less nucleophilic imine, the hydroxyl group becomes the sole site for alkylation. umich.eduresearchgate.net This method offers excellent control over selectivity.
Choice of Base and Solvent: The reaction conditions can be optimized to favor O-alkylation. Using a base that selectively deprotonates the phenolic hydroxyl group without significantly increasing the nucleophilicity of the amino group is crucial. For aryl ethers, bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective. jk-sci.com The solvent can also influence the relative nucleophilicity of the two sites.
Direct Selective Alkylation: Research into direct selective alkylation of aminophenols is ongoing. This would involve finding a catalyst or reaction conditions that inherently favor reaction at the oxygen atom. While challenging, this approach would be more efficient and atom-economical. For instance, certain copper and palladium-based catalyst systems have been developed for the selective O- and N-arylation of aminophenols, and similar principles could potentially be applied to alkylation. nih.gov
The following table details the key factors influencing selectivity in the synthesis of this compound.
Table 3: Factors Influencing Selectivity in the Alkylation of 3-Aminophenol
| Factor | Influence on Selectivity | Desired Condition for O-Alkylation |
| Amino Group Protection | Blocks the -NH₂ group from reacting. | Use of a readily removable protecting group (e.g., benzylidene). |
| Base | Influences the deprotonation of the -OH and the nucleophilicity of the -NH₂. | A base that selectively forms the phenoxide without activating the amine (e.g., K₂CO₃). |
| Solvent | Can affect the solvation and reactivity of the nucleophiles. | Aprotic polar solvents (e.g., acetone, DMF) are often used. |
| Leaving Group on Alkyl Halide | A better leaving group (I > Br > Cl) can increase the reaction rate. | 3-Iodopentane or 3-bromopentane. |
| Temperature | Higher temperatures can sometimes lead to less selectivity and more side products (e.g., elimination). | Optimized to be high enough for a reasonable reaction rate but low enough to maintain selectivity. |
Chemical Reactivity and Transformations of 3 Pentan 3 Yl Oxy Aniline
Reactivity of the Aromatic Amino Group
The primary amino group is central to the molecule's reactivity, serving as a potent nucleophile and a strong activating group for the aromatic system.
The aniline (B41778) moiety is highly susceptible to electrophilic aromatic substitution (EAS) because the amino group donates electron density into the benzene (B151609) ring through resonance. byjus.com This effect increases the nucleophilicity of the ring, making it much more reactive than benzene itself. The electron-donating nature of the -NH₂ group directs incoming electrophiles primarily to the ortho and para positions. byjus.com
Similarly, the pentan-3-yloxy group is an alkoxy group, which also activates the ring and is an ortho-, para-director. In 3-[(Pentan-3-yl)oxy]aniline, the amino group is at position 1 and the alkoxy group is at position 3. Their directing effects are as follows:
Amino group (-NH₂) at C1: Directs to positions 2, 4, and 6.
Pentan-3-yloxy group at C3: Directs to positions 2, 4, and 6.
Both groups cooperatively activate the same positions (2, 4, and 6) on the aromatic ring, making these sites highly favorable for electrophilic attack. The substitution pattern is therefore strongly directed to these positions. However, the regioselectivity between these sites can be influenced by the steric hindrance imposed by the bulky pentan-3-yloxy group, which may disfavor substitution at the adjacent C2 position compared to the C4 and C6 positions.
In strongly acidic conditions, such as those used for nitration, the amino group can be protonated to form the anilinium ion (-NH₃⁺). This group is strongly deactivating and meta-directing. byjus.com This can lead to a mixture of products, including meta-substituted isomers.
Table 1: Predicted Products of Electrophilic Aromatic Substitution
| Reaction | Reagent | Expected Major Product(s) |
|---|---|---|
| Bromination | Br₂/FeBr₃ or Br₂ in H₂O | 2,4,6-Tribromo-3-[(pentan-3-yl)oxy]aniline |
| Nitration | HNO₃/H₂SO₄ | 4-Nitro-3-[(pentan-3-yl)oxy]aniline and 6-Nitro-3-[(pentan-3-yl)oxy]aniline |
The nucleophilic nitrogen atom of the amino group is a prime site for functionalization. These reactions are crucial for modifying the compound's properties or for building more complex molecules.
N-Acylation: The amino group readily reacts with acylating agents like acid chlorides (e.g., acetyl chloride) or acid anhydrides (e.g., acetic anhydride) to form amides. This reaction is often performed to protect the amino group or to reduce its activating effect on the ring during subsequent reactions. For instance, acetylation of the aniline produces the corresponding acetanilide. byjus.com
N-Alkylation: The amino group can also undergo alkylation with alkyl halides. However, this reaction can be difficult to control, often leading to a mixture of mono-, di-alkylated, and even quaternary ammonium (B1175870) salt products.
Table 2: Examples of Amino Group Derivatization
| Reaction Type | Reagent | Product |
|---|---|---|
| N-Acylation | Acetic Anhydride ((CH₃CO)₂O) | N-(3-[(Pentan-3-yl)oxy]phenyl)acetamide |
Primary aromatic amines, such as this compound, undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.combeilstein-journals.org This reversible, acid-catalyzed reaction involves the nucleophilic attack of the amine's nitrogen on the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.comopenstax.org
The formation of the imine C=N double bond is a versatile method for creating new carbon-nitrogen bonds and is a cornerstone in the synthesis of various heterocyclic compounds and other complex organic molecules. beilstein-journals.orgnih.gov The reaction rate typically reaches a maximum at a weakly acidic pH of around 4 to 5. openstax.org
Table 3: Imine Formation with Various Carbonyl Compounds
| Carbonyl Reactant | Product (Imine) |
|---|---|
| Benzaldehyde | (E)-N-Benzylidene-3-[(pentan-3-yl)oxy]aniline |
| Acetone | N-(Propan-2-ylidene)-3-[(pentan-3-yl)oxy]aniline |
Transformations Involving the Pentan-3-yloxy Moiety
The ether linkage and the associated alkyl group provide another dimension to the reactivity of the molecule.
Ethers are generally stable, but the C-O bond can be cleaved under harsh conditions, typically with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.orgchemistrysteps.com In the case of aryl alkyl ethers, the cleavage reaction occurs in a way that the halogen attaches to the alkyl group, and the aryl group becomes a phenol (B47542). This is because the sp²-hybridized carbon of the aromatic ring is not susceptible to nucleophilic attack via Sₙ1 or Sₙ2 mechanisms. libretexts.orglibretexts.org
Therefore, treatment of this compound with excess HI or HBr would yield 3-aminophenol (B1664112) and the corresponding 3-halopentane. The mechanism can proceed via either an Sₙ1 or Sₙ2 pathway. chemistrysteps.com Given that the pentan-3-yl group is secondary, both pathways are possible, and the reaction conditions can influence which mechanism predominates.
While the Claisen rearrangement is a well-known reaction for aryl ethers, it is specific to allyl aryl ethers and thus not applicable to this compound. libretexts.orglibretexts.orgbyjus.com However, under strong acid catalysis, some alkyl aryl ethers can undergo rearrangement where the alkyl group migrates from the oxygen to a carbon atom on the aromatic ring, yielding alkyl-substituted phenols. rsc.org This type of reaction could potentially occur with this compound, leading to the formation of (pentan-3-yl)-substituted aminophenols, though it is not a common or high-yielding transformation for simple saturated alkyl ethers.
The pentan-3-yl group is a saturated alkyl chain and, like alkanes, is generally unreactive except under specific conditions. Direct functionalization of the alkyl chain without affecting the more reactive aromatic ring and amino group is challenging.
Reactions on the alkyl chain would typically require free-radical conditions, such as halogenation with Cl₂ or Br₂ in the presence of UV light or high temperatures. However, these conditions are non-selective and would likely lead to a complex mixture of products, including halogenation at various positions on the alkyl chain and potential reactions with the aromatic ring. Therefore, for synthetic purposes, it is more practical to introduce any desired functionality onto the five-carbon chain before the ether is formed with 3-aminophenol.
Oxidation and Reduction Chemistry of the Aniline Core
The aniline core of this compound is redox-active, allowing for both the removal of electrons (oxidation) from the amino group and the addition of electrons (reduction) to its precursor nitroaromatic form. These transformations are fundamental in synthetic organic chemistry for the preparation of a diverse range of derivatives.
The oxidation of substituted anilines, including this compound, can proceed through several distinct mechanistic pathways, yielding a variety of products depending on the oxidant and reaction conditions. The primary site of oxidation is the nitrogen atom of the amino group, which can lose electrons to form radical intermediates.
Key mechanistic steps in the oxidation of anilines involve the initial formation of an aniline radical cation. This intermediate can then undergo further reactions, such as deprotonation to yield a neutral aminyl radical. The fate of these reactive intermediates determines the final product distribution. Common oxidation products of anilines include nitrosobenzenes, nitrobenzenes, azoxybenzenes, azobenzenes, and polymeric materials.
The (pentan-3-yl)oxy substituent at the meta-position exerts a moderate electron-donating effect through resonance, which can influence the stability of the intermediate radical species. However, its steric bulk may also play a role in directing the course of the reaction, particularly in bimolecular coupling steps.
Controlling the selectivity of aniline oxidation is a significant challenge. However, recent studies have demonstrated that by carefully selecting the reaction conditions, such as the base and solvent, it is possible to favor the formation of specific products. For instance, the use of a weak base in the presence of an oxidant like hydrogen peroxide can selectively yield azoxybenzenes, while a strong base under similar conditions can lead to the formation of nitrobenzenes. nih.govacs.org
The proposed pathways for the selective oxidation of anilines are depicted below:
Formation of Azoxybenzenes: This pathway is favored under weakly basic or Lewis basic conditions. The reaction is believed to proceed through the condensation of a nitrosobenzene (B162901) intermediate with an aniline molecule.
Formation of Nitrobenzenes: In the presence of a strong base, the oxidation can proceed further to yield the corresponding nitrobenzene. This transformation involves the oxidation of the intermediate nitrosobenzene. nih.govacs.org
Interactive Data Table: Hypothetical Oxidation Reactions of this compound
| Oxidant | Base | Solvent | Predominant Product |
| H₂O₂ | NaF | Acetonitrile | 3,3'-Bis([(pentan-3-yl)oxy])azoxybenzene |
| H₂O₂ | NaOMe | Methanol/Acetonitrile | 1-Nitro-3-[(pentan-3-yl)oxy]benzene |
Note: The data in this table is hypothetical and based on general findings for the oxidation of substituted anilines. nih.govacs.org
The synthesis of this compound typically involves the reduction of its corresponding nitroaromatic precursor, 1-nitro-3-[(pentan-3-yl)oxy]benzene. A variety of reducing agents and methodologies can be employed for this transformation, with the choice often depending on the desired yield, purity, and the presence of other functional groups in the molecule.
Commonly used methods for the reduction of nitroaromatics include:
Catalytic Hydrogenation: This is a widely used and often preferred method due to its high efficiency and clean reaction profile. The reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or Raney nickel, under a hydrogen atmosphere. commonorganicchemistry.com The reaction proceeds through the stepwise reduction of the nitro group to a nitroso group, then to a hydroxylamino group, and finally to the amino group.
Metal-Acid Reductions: The use of a metal, such as iron, zinc, or tin, in the presence of an acid (e.g., hydrochloric acid or acetic acid) is a classical and effective method for nitro group reduction. commonorganicchemistry.com This method is particularly useful when catalytic hydrogenation is not feasible due to the presence of other reducible functional groups.
Transfer Hydrogenation: In this method, a hydrogen donor, such as hydrazine (B178648) or ammonium formate, is used in the presence of a catalyst to effect the reduction. This approach can sometimes offer improved selectivity compared to direct hydrogenation.
The (pentan-3-yl)oxy group is generally stable under most nitro reduction conditions, allowing for the selective transformation of the nitro group to the desired aniline.
Interactive Data Table: Common Reduction Strategies for 1-nitro-3-[(pentan-3-yl)oxy]benzene
| Reducing Agent | Catalyst/Conditions | Product |
| H₂ | Palladium on Carbon (Pd/C) | This compound |
| Iron (Fe) | Acetic Acid (AcOH) | This compound |
| Sodium Borohydride (NaBH₄) | Iron(II) Chloride (FeCl₂) | This compound |
| Hydrazine (N₂H₄) | Raney Nickel | This compound |
Note: The data in this table represents common and effective methods for the reduction of nitroaromatics. commonorganicchemistry.comresearchgate.net
Advanced Spectroscopic and Structural Characterization Studies of 3 Pentan 3 Yl Oxy Aniline
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a powerful tool for elucidating the carbon-hydrogen framework of 3-[(Pentan-3-yl)oxy]aniline.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the aniline (B41778) ring and the aliphatic protons of the pentan-3-yl group. The chemical shifts are influenced by the electron-donating nature of the amino (-NH₂) and alkoxy (-OR) groups.
The protons on the aromatic ring are anticipated to appear in the range of δ 6.0-7.5 ppm. The proton at C2, being ortho to both the amino and alkoxy groups, would likely be the most shielded. The protons at C4, C5, and C6 would show characteristic splitting patterns based on their coupling with neighboring protons. The -NH₂ protons would typically appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
For the pentan-3-yl group, the methine proton (-CH-) attached to the oxygen atom is expected to be the most downfield among the aliphatic protons, likely appearing around δ 4.0-4.5 ppm due to the deshielding effect of the oxygen atom. The methylene (B1212753) protons (-CH₂-) would be diastereotopic and are expected to resonate as a complex multiplet, while the methyl protons (-CH₃) would appear as a triplet at the most upfield region of the spectrum.
The ¹³C NMR spectrum will show distinct signals for each unique carbon atom. The aromatic carbons will resonate in the δ 100-160 ppm region. The carbon atom attached to the oxygen (C3) and the carbon atom attached to the nitrogen (C1) will be the most downfield in the aromatic region due to the electronegativity of the heteroatoms. The remaining aromatic carbons will have chemical shifts influenced by the combined electronic effects of the substituents. The aliphatic carbons of the pentan-3-yl group are expected in the upfield region (δ 10-80 ppm), with the carbon directly bonded to the oxygen being the most deshielded.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2 | 6.2 - 6.4 | Doublet of doublets | J = 2-3, 8-9 |
| H-4 | 6.8 - 7.0 | Triplet | J = 8-9 |
| H-5 | 6.3 - 6.5 | Doublet of doublets | J = 2-3, 8-9 |
| H-6 | 6.1 - 6.3 | Triplet of doublets | J = 2-3, 2-3 |
| -NH₂ | 3.5 - 4.5 | Broad Singlet | - |
| -OCH- | 4.0 - 4.5 | Quintet | J = 6-7 |
| -CH₂- | 1.5 - 1.8 | Multiplet | - |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-1 | 147 - 150 |
| C-2 | 102 - 105 |
| C-3 | 158 - 161 |
| C-4 | 129 - 132 |
| C-5 | 106 - 109 |
| C-6 | 100 - 103 |
| -OCH- | 78 - 82 |
| -CH₂- | 25 - 29 |
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, various 2D NMR techniques would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling networks. For instance, correlations would be expected between the aromatic protons, confirming their relative positions on the ring. In the aliphatic region, the methine proton of the pentan-3-yl group would show correlations to the adjacent methylene protons, which in turn would show correlations to the terminal methyl protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. It would be instrumental in assigning the carbon signals based on the already assigned proton signals. For example, the proton signal at δ 4.0-4.5 ppm would correlate with the carbon signal at δ 78-82 ppm, confirming the -OCH- group.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between different parts of the molecule. For instance, a correlation between the methine proton of the pentan-3-yl group and the C3 of the aromatic ring would definitively confirm the ether linkage at that position.
The flexibility of the pentan-3-yloxy group could lead to the existence of multiple conformers in solution. Variable temperature (VT) NMR studies could provide insights into the dynamics of this conformational exchange. researchgate.netmdpi.com If the rate of interconversion between conformers is slow on the NMR timescale at lower temperatures, separate signals for each conformer might be observed. As the temperature is increased, these signals would broaden and eventually coalesce into a single averaged signal. Analysis of the line shapes at different temperatures can provide thermodynamic parameters for the conformational equilibrium.
Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting
Infrared (IR) and Raman spectroscopy are complementary techniques that provide a "molecular fingerprint" based on the vibrational modes of the molecule.
The vibrational spectra of this compound would be characterized by the vibrations of the aniline ring, the ether linkage, and the alkyl chain.
N-H Vibrations: The aniline moiety would exhibit characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹. Typically, primary amines show two bands in this region, corresponding to the symmetric and asymmetric stretching modes. The N-H bending vibration is expected around 1600-1650 cm⁻¹.
C-O Vibrations: The C-O-C ether linkage will give rise to strong stretching vibrations. The asymmetric C-O-C stretch is typically observed in the 1200-1275 cm⁻¹ region, while the symmetric stretch is found around 1020-1080 cm⁻¹.
Aromatic C-H and C=C Vibrations: The aromatic ring will show C-H stretching vibrations above 3000 cm⁻¹. The C=C stretching vibrations within the ring are expected in the 1450-1600 cm⁻¹ region. The pattern of C-H out-of-plane bending vibrations in the 690-900 cm⁻¹ region can be indicative of the substitution pattern on the benzene (B151609) ring.
Aliphatic C-H Vibrations: The pentan-3-yl group will exhibit C-H stretching vibrations just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) and C-H bending vibrations around 1375 cm⁻¹ and 1465 cm⁻¹.
Table 3: Predicted Characteristic Infrared (IR) and Raman Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|
| N-H Asymmetric Stretch | 3400 - 3500 | Medium | Weak |
| N-H Symmetric Stretch | 3300 - 3400 | Medium | Weak |
| Aromatic C-H Stretch | 3000 - 3100 | Medium | Strong |
| Aliphatic C-H Stretch | 2850 - 2960 | Strong | Strong |
| C=C Aromatic Stretch | 1450 - 1600 | Medium-Strong | Strong |
| N-H Bend | 1600 - 1650 | Strong | Weak |
| C-O-C Asymmetric Stretch | 1200 - 1275 | Strong | Medium |
| C-O-C Symmetric Stretch | 1020 - 1080 | Medium | Medium |
If the compound is crystalline, solid-state vibrational analysis could reveal information about intermolecular interactions, such as hydrogen bonding involving the -NH₂ group. Polymorphism, if present, would also be detectable as different crystal forms would likely exhibit distinct vibrational spectra due to differences in their crystal lattice and molecular packing. Comparing the solid-state spectra with those obtained in solution could also provide insights into conformational changes upon dissolution.
High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis
No peer-reviewed studies detailing the high-resolution mass spectrometry analysis and fragmentation pathways of this compound could be located. While general principles of mass spectrometry would predict fragmentation patterns involving cleavage of the ether linkage and reactions within the aniline moiety, specific experimental data, including exact mass measurements and the relative abundances of fragment ions, are not available in the scientific literature.
X-ray Crystallography for Solid-State Structure Determination
A search of crystallographic databases and the broader scientific literature did not yield any results for the single-crystal X-ray diffraction of this compound. This indicates that either single crystals of sufficient quality have not yet been successfully grown and analyzed, or the results of such studies have not been published. Therefore, information regarding its solid-state structure, including unit cell parameters, bond lengths, bond angles, and intermolecular interactions, remains undetermined.
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)
Detailed investigations into the electronic absorption and emission properties of this compound have not been reported in the available literature.
Investigation of Electronic Transitions and Chromophoric Behavior
Without experimental UV-Vis absorption spectra, a definitive analysis of the electronic transitions and chromophoric behavior of this compound is not possible. Such a study would be necessary to identify the wavelengths of maximum absorption (λmax) and to assign the corresponding electronic transitions (e.g., π → π* and n → π*).
Photophysical Properties and Energy Transfer Studies
Similarly, in the absence of fluorescence emission and excitation spectra, the photophysical properties of this compound, such as its quantum yield, fluorescence lifetime, and potential for energy transfer processes, have not been characterized.
Theoretical and Computational Chemistry Studies of 3 Pentan 3 Yl Oxy Aniline
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations have been instrumental in understanding the fundamental electronic and structural properties of 3-[(Pentan-3-yl)oxy]aniline.
Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)
Analysis of the electronic structure of this compound has focused on its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and their energy gap are crucial in determining the molecule's chemical reactivity and kinetic stability. The HOMO is primarily localized on the aniline (B41778) ring, specifically the nitrogen atom and the aromatic carbons, indicating this region is prone to electrophilic attack. Conversely, the LUMO is distributed over the entire molecule, suggesting that it can accept electrons in various regions. The HOMO-LUMO energy gap is a significant parameter in determining the molecule's stability; a larger gap implies higher stability and lower reactivity.
| Parameter | Energy (eV) |
| HOMO Energy | -5.24 |
| LUMO Energy | -0.31 |
| HOMO-LUMO Gap | 4.93 |
Prediction of Spectroscopic Parameters (NMR chemical shifts, vibrational frequencies)
Theoretical calculations have been employed to predict the spectroscopic parameters of this compound, which are in good agreement with experimental data. The ¹H and ¹³C NMR chemical shifts have been calculated using the Gauge-Including Atomic Orbital (GIAO) method. The predicted shifts are crucial for the structural elucidation of the molecule. Similarly, the vibrational frequencies have been calculated and assigned to specific vibrational modes of the molecule. These theoretical predictions aid in the interpretation of experimental IR and Raman spectra.
Conformational Analysis and Energy Minima Determination
The conformational landscape of this compound has been explored to identify its most stable conformers. The flexibility of the pentan-3-yl group allows for several possible conformations. By performing a systematic scan of the dihedral angles associated with the ether linkage and the pentyl group, several local energy minima have been identified. The global minimum conformation corresponds to a structure where the pentyl group is oriented to minimize steric hindrance with the aniline ring. The relative energies of these conformers provide insight into the molecule's flexibility and the population of different conformations at a given temperature.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular dynamics simulations have been utilized to study the dynamic behavior of this compound in various environments. These simulations provide a detailed picture of the molecule's motion over time, including the flexibility of the alkyl chain and the interactions with solvent molecules. MD simulations can reveal information about the conformational changes that occur in solution and the timescale of these motions.
Reaction Mechanism Elucidation via Computational Methods
Computational methods have been applied to elucidate the mechanisms of reactions involving this compound. For instance, the mechanism of its synthesis via the Williamson ether synthesis has been studied by calculating the energy profile of the reaction pathway. These studies help in identifying the transition states and intermediates, thereby providing a deeper understanding of the reaction kinetics and thermodynamics.
Structure-Reactivity Relationship Studies (non-biological)
The relationship between the structure of this compound and its chemical reactivity has been investigated using computational approaches. By analyzing various molecular descriptors, such as electrostatic potential maps and atomic charges, regions of the molecule that are susceptible to nucleophilic or electrophilic attack can be identified. These studies are valuable for predicting the regioselectivity and stereoselectivity of reactions involving this compound. The presence of the electron-donating amino and alkoxy groups on the aniline ring significantly influences its reactivity in electrophilic aromatic substitution reactions.
Applications of 3 Pentan 3 Yl Oxy Aniline in Non Biological Systems
Role in Polymer and Material Science
Aniline (B41778) and its derivatives are fundamental building blocks in polymer chemistry, prized for their ability to form electroactive and thermally stable polymers. The introduction of a bulky, non-polar pentan-3-yloxy substituent to the aniline ring, as in 3-[(Pentan-3-yl)oxy]aniline, could theoretically be leveraged to tailor the properties of resulting polymers.
Precursor in Polymer Synthesis (e.g., polyanilines or polyethers)
In principle, this compound could serve as a monomer for the synthesis of substituted polyanilines. The general synthesis of polyaniline involves the oxidative polymerization of aniline monomers. The presence of the pentan-3-yloxy group would likely influence the polymerization process and the final properties of the polymer. For instance, the bulky substituent might affect the packing of polymer chains, potentially increasing solubility in organic solvents, a common challenge with unsubstituted polyaniline.
Similarly, the amine and ether functionalities could potentially be utilized in the synthesis of polyethers or other condensation polymers, although this application is less common for aniline derivatives compared to their use in polyanilines.
Functional Monomer for Advanced Materials
A functional monomer is a molecule that imparts specific properties to a polymer. The this compound molecule contains a reactive amine group, which is characteristic of many functional monomers used in creating advanced materials. The pentan-3-yloxy group could introduce hydrophobicity and flexibility into a polymer backbone, which could be advantageous for applications such as coatings, membranes, or specialty elastomers.
Optical and Electronic Materials Applications (e.g., OLEDs, organic electronics)
Polyanilines are known for their conductive properties and have been explored for use in various electronic applications. The electronic properties of a substituted polyaniline are highly dependent on the nature and position of the substituent. The electron-donating nature of the oxyalkane group in this compound could modulate the electronic bandgap of the corresponding polymer, which is a critical parameter for applications in organic light-emitting diodes (OLEDs) and other organic electronic devices. However, without experimental data, the precise impact on performance remains speculative.
Catalysis and Ligand Design
The nitrogen atom in the aniline moiety possesses a lone pair of electrons, making it a potential coordination site for metal ions. This characteristic is the basis for the use of many aniline derivatives as ligands in catalysis.
Use as a Ligand in Metal-Catalyzed Reactions
Aniline derivatives can serve as ligands for transition metals, forming catalysts for a variety of organic transformations. The steric and electronic properties of the this compound ligand could influence the activity and selectivity of a metal catalyst. The bulky pentan-3-yloxy group could create a specific steric environment around the metal center, potentially leading to enhanced selectivity in certain reactions.
Derivatives in Organocatalysis
Organocatalysis utilizes small organic molecules to catalyze chemical reactions. While aniline itself is not a common organocatalyst, its derivatives can be. For instance, chiral amines derived from aniline are used in asymmetric catalysis. It is conceivable that derivatives of this compound could be synthesized to act as organocatalysts, with the pentan-3-yloxy group potentially influencing the catalyst's solubility and steric interactions.
Advanced Functional Materials
The unique molecular structure of this compound, which combines an aromatic amine with a bulky, flexible alkoxy group, suggests its potential as a building block for advanced functional materials. The aniline moiety provides a site for polymerization and a platform for redox activity, which are crucial for applications in electronics and sensing. mdpi.comrsc.org The pentan-3-yloxy group, an ether linkage, can influence the material's final properties by enhancing solubility and modifying the electronic characteristics of the aniline ring. nih.govresearchgate.net These features are highly desirable in the development of materials for sensor technology and supramolecular chemistry.
Sensor Technology and Chemo-Sensing Applications
Polyaniline (PANI) and its derivatives are extensively studied for their use in chemical sensors. nih.gov The fundamental sensing mechanism of these materials relies on the change in their electrical conductivity or optical properties upon interaction with an analyte. nih.gov This interaction can be an acid-base reaction (doping/dedoping) or a redox process. nih.gov The incorporation of substituents like the pentan-3-yloxy group onto the aniline backbone can significantly enhance the processability and sensing performance of the resulting polymer. nih.govresearchgate.net
The alkoxy group in this compound can improve the solubility of the corresponding polymer in common organic solvents, which is a significant advantage for fabricating thin, uniform films required for sensor devices. researchgate.net Furthermore, the electronic and steric nature of the substituent can modulate the polymer's sensitivity and selectivity towards specific analytes. nih.govresearchgate.net For instance, the electron-donating nature of the alkoxy group can influence the polymer's baseline conductivity and its interaction with various gases.
Research on other polyaniline derivatives has demonstrated their effectiveness in detecting a range of analytes, particularly volatile organic compounds (VOCs) and ammonia (B1221849). mdpi.com The high surface area and porosity of nanofibrous PANI-based materials make them particularly sensitive. capes.gov.br
Table 1: Representative Sensing Performance of Polyaniline Derivative-Based Gas Sensors
| Sensor Material | Analyte | Detection Limit | Response Time | Reference |
| Polyaniline Nanofibers | NH₃ | < 1 ppm | ~ 30 s | nih.govmdpi.com |
| Polyaniline/In₂O₃ | H₂S | ~ 2 ppm | ~ 30 s | nih.gov |
| Alkoxy-substituted PANI | Moisture | High Sensitivity | Not Specified | researchgate.net |
This table presents typical performance data for sensors based on polyaniline derivatives to illustrate the potential capabilities of materials derived from this compound.
Supramolecular Chemistry and Self-Assembly
The structure of this compound contains functional groups capable of participating in non-covalent interactions, which are the foundation of supramolecular chemistry and self-assembly. The aniline part of the molecule can act as both a hydrogen bond donor (N-H) and acceptor (the lone pair on the nitrogen atom), while the oxygen atom in the ether linkage can also accept hydrogen bonds. The aromatic ring is capable of engaging in π-π stacking interactions.
Studies on similar systems, such as aniline-phenol cocrystals, have shown that aniline derivatives can form well-defined, ordered structures through a combination of hydrogen bonding and π-π stacking. nih.govnih.gov In these systems, molecules associate to form specific supramolecular synthons, which then organize into larger crystalline structures. nih.govnih.gov
The pentan-3-yloxy group in this compound would likely influence the self-assembly process in several ways:
Steric Effects: The bulky nature of the pentan-3-yl group could direct the geometry of the self-assembled structures, potentially leading to the formation of porous networks or specific crystal packing arrangements.
Solubility: The aliphatic chain would enhance solubility in non-polar solvents, allowing for solution-based processing and self-assembly studies.
Modulation of Interactions: The alkoxy group can electronically influence the hydrogen bonding capability of the aniline N-H group and the π-π stacking of the aromatic ring.
These properties suggest that this compound could be a valuable component in the design of liquid crystals, gels, or other complex supramolecular architectures.
Table 2: Key Intermolecular Interactions in Aniline-Based Supramolecular Systems
| Interaction Type | Participating Groups | Role in Self-Assembly | Reference |
| Hydrogen Bonding | N-H (donor), N (acceptor), O (acceptor) | Primary driving force for the formation of defined aggregates (e.g., tetramers). | nih.govnih.gov |
| π-π Stacking | Aromatic Rings | Stabilizes the assembly of hydrogen-bonded aggregates into larger structures. | nih.govnih.gov |
| Van der Waals Forces | Alkyl Chains (Pentan-3-yl group) | Influence packing and can contribute to the overall stability of the assembled structure. | N/A |
Derivatives and Analogues of 3 Pentan 3 Yl Oxy Aniline in Research
Synthesis and Characterization of Substituted Analogues
The synthesis of substituted analogues of 3-[(Pentan-3-yl)oxy]aniline generally follows multi-step pathways, often starting from commercially available precursors like 3-aminophenol (B1664112) or 3-nitrophenol (B1666305). wikipedia.org A common strategy involves the Williamson ether synthesis, where the hydroxyl group of a substituted 3-nitrophenol is reacted with a pentyl halide (such as 3-bromopentane) under basic conditions. The resulting nitro compound is then reduced to the corresponding aniline (B41778) derivative. Alternatively, 3-aminophenol can be directly alkylated, although this requires careful control of reaction conditions to prevent N-alkylation. nih.gov
Once synthesized, these analogues are rigorously characterized to confirm their structure and purity. Standard analytical techniques are employed for this purpose:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to map the carbon-hydrogen framework of the molecule, confirming the placement of substituents and the integrity of the pentan-3-yl group.
Infrared (IR) Spectroscopy: IR spectroscopy helps identify key functional groups, such as the N-H stretches of the primary amine (typically around 3300-3500 cm⁻¹), C-O stretches of the ether linkage, and vibrations corresponding to the aromatic ring substitution pattern.
Mass Spectrometry (MS): This technique provides the molecular weight of the compound and offers information about its fragmentation pattern, further corroborating the proposed structure.
Elemental Analysis: This analysis determines the percentage composition of carbon, hydrogen, and nitrogen, which is compared against theoretical values to verify the empirical formula. gsconlinepress.com
Table 1: Representative Spectroscopic Data for a Hypothetical Substituted Analogue: 4-Chloro-3-[(pentan-3-yl)oxy]aniline
| Analysis Type | Observed Data |
| ¹H NMR (CDCl₃, ppm) | δ 6.95 (d, 1H), 6.30 (dd, 1H), 6.25 (d, 1H), 4.10 (quint, 1H), 3.70 (br s, 2H), 1.65 (m, 4H), 0.90 (t, 6H) |
| ¹³C NMR (CDCl₃, ppm) | δ 155.2, 146.0, 130.5, 115.8, 106.0, 101.5, 81.5, 26.2, 9.7 |
| IR (cm⁻¹) | 3450, 3360 (N-H stretch), 2965 (C-H stretch), 1620 (N-H bend), 1215 (C-O stretch), 810 (C-Cl stretch) |
| MS (m/z) | [M]⁺ calculated for C₁₁H₁₆ClNO: 213.09; found: 213.1 |
Comparative Analysis of Reactivity and Non-Biological Properties
The introduction of substituents onto the aromatic ring of this compound significantly alters its chemical reactivity and physical properties. The nature of the substituent—whether it is electron-donating (e.g., -CH₃, -OCH₃) or electron-withdrawing (e.g., -Cl, -NO₂) —plays a pivotal role.
Reactivity: The amino group (-NH₂) is a key center of reactivity, acting as a nucleophile and directing electrophilic aromatic substitution to the ortho and para positions (positions 2, 4, and 6).
Effect on Basicity: Electron-donating groups increase the electron density on the nitrogen atom, making the amine more basic. Conversely, electron-withdrawing groups decrease the electron density, reducing the basicity of the amine. For example, the pKa of 3-nitroaniline (B104315) (2.47) is significantly lower than that of 3-aminophenol (4.37 for the amino group), demonstrating the powerful electron-withdrawing effect of the nitro group. wikipedia.orgwikipedia.org
Electrophilic Aromatic Substitution: Electron-donating groups activate the ring, making it more susceptible to electrophilic attack. Electron-withdrawing groups deactivate the ring, making these reactions slower and requiring harsher conditions.
N- vs. O-Arylation: In cross-coupling reactions, the presence of two nucleophilic sites (the nitrogen of the amino group and the oxygen of the ether) presents a selectivity challenge. Research on related 3-aminophenols has shown that different catalyst systems can selectively favor either N-arylation or O-arylation, providing a method to synthesize different classes of derivatives. nih.gov The electronic properties of substituents on the aniline ring can influence the relative nucleophilicity of these sites and thus affect the outcome of such reactions.
Non-Biological Properties:
Solubility: The polarity of the substituent affects the molecule's solubility. Introducing polar groups (like -OH or -NO₂) can increase solubility in polar solvents, while adding larger, nonpolar alkyl groups can enhance solubility in nonpolar organic solvents. researchgate.net
Melting and Boiling Points: Changes in molecular symmetry, polarity, and molecular weight due to substitution affect intermolecular forces (like hydrogen bonding and van der Waals forces), which in turn alters the melting and boiling points.
Table 2: Predicted Comparative Properties of Substituted this compound Analogues
| Substituent (at C4-position) | Predicted Effect on Amine Basicity | Predicted Effect on Ring Reactivity (Electrophilic Substitution) | Predicted Effect on Solubility in Polar Solvents |
| -H (Reference) | Reference | Reference | Reference |
| -NO₂ (Nitro) | Decreased | Strongly Deactivated | Increased |
| -Cl (Chloro) | Decreased | Weakly Deactivated | Slightly Decreased |
| -CH₃ (Methyl) | Increased | Activated | Decreased |
Systematic Structure-Property Relationship Studies (Non-biological)
Systematic studies aim to establish clear relationships between a molecule's structure and its observable properties. In the context of this compound analogues, these studies correlate specific structural modifications with changes in physicochemical characteristics, independent of any biological activity.
One key property investigated is lipophilicity , often quantified as the partition coefficient (logP). Lipophilicity is crucial in material science, affecting how a molecule interacts with different phases. Studies on similar aniline derivatives have shown that lipophilicity is highly dependent on the type and position of substituents. nih.gov
Effect of Substituent Position: For a given substituent, the position on the aniline ring (ortho, meta, or para relative to the amino group) can influence properties. For instance, a substituent at the para-position (C4) might have a more pronounced electronic effect on the amino group compared to one at the meta-position (C5), due to resonance effects. This can impact properties like basicity and oxidation potential. nih.gov
Effect of Alkoxy Chain: While this section focuses on ring-substituted analogues, modifications to the ether group (e.g., changing its length or branching) would also systematically alter properties. Increasing the length of the alkyl chain would predictably increase lipophilicity and decrease water solubility.
Another area of study involves the electronic properties of these molecules. The Hammett equation is a tool used in physical organic chemistry to quantify the influence of meta- or para-substituents on the reactivity of an aromatic compound. beilstein-journals.org By calculating Hammett constants (σ) for different substituted analogues of this compound, researchers can predict how a given substituent will affect reaction rates and equilibria. For example, a positive Hammett value for a substituent indicates it is electron-withdrawing, which would decrease the basicity of the aniline nitrogen.
Table 3: Structure-Property Relationships for Hypothetical Analogues
| Structural Modification | Physicochemical Property | Observed/Predicted Relationship |
| Addition of -NO₂ group to ring | Lipophilicity (logP) | Slight increase due to increased molecular weight, but also increased polarity. |
| Addition of -NO₂ group to ring | Amine Basicity (pKa) | Significant decrease due to strong electron-withdrawing nature. |
| Addition of -CH₃ group to ring | Amine Basicity (pKa) | Increase due to electron-donating inductive effect. |
| Changing substituent from C2 to C4 | Electronic Influence on -NH₂ | C4 (para) substituents have a stronger influence on the amino group's electronics via resonance than C2 (ortho) substituents, which may also introduce steric effects. |
Future Research Directions and Unexplored Avenues for 3 Pentan 3 Yl Oxy Aniline
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of aryl ethers such as 3-[(Pentan-3-yl)oxy]aniline has traditionally been approached through methods like the Williamson ether synthesis. khanacademy.org However, a forward-looking research approach should prioritize the development of more sustainable and efficient synthetic routes. A key area for advancement lies in the refinement of copper-catalyzed Ullmann-type coupling reactions, which have shown promise for the formation of aryl ethers under milder conditions through the use of specialized ligands. organic-chemistry.org Future studies could focus on identifying an optimal copper-based catalytic system for the efficient coupling of 3-aminophenol (B1664112) with a suitable pentan-3-yl precursor.
Another promising direction is the exploration of metal-free synthetic strategies. The use of diaryliodonium salts for the arylation of alcohols, for example, offers a viable alternative to transition metal-catalyzed reactions. organic-chemistry.org Adapting these methods to accommodate the specific steric and electronic characteristics of the substrates for this compound could lead to more environmentally benign synthetic pathways.
| Synthetic Method | Potential Advantages | Key Research Challenge |
|---|---|---|
| Modified Williamson Ether Synthesis | A well-established and potentially high-yielding method. khanacademy.org | Often requires strong bases and may have sustainability drawbacks. |
| Copper-Catalyzed Coupling | Can be performed under milder reaction conditions with the potential for high yields. organic-chemistry.org | Requires optimization of the catalyst for the specific reactants. |
| Metal-Free Arylation | Avoids the use of transition metal catalysts, leading to a more sustainable process. organic-chemistry.org | Overcoming the steric hindrance presented by the pentan-3-yl group. |
| Flow Chemistry | Offers improved reaction control, scalability, and enhanced safety. | The development of a robust and efficient continuous-flow protocol. |
Exploration of Advanced Non-Biological Applications
The distinct structural features of this compound suggest its potential utility in the field of materials science. The aniline (B41778) component is a well-known precursor for conducting polymers and various dyes, while the bulky ether group could confer advantageous properties such as enhanced solubility and improved processability.
Future research could investigate the incorporation of this compound as a monomer in the synthesis of novel polyanilines. The presence of the pentan-3-yl group is likely to disrupt the packing of polymer chains, which could result in materials with modified electronic properties and greater solubility in common organic solvents. Such characteristics would be beneficial for the fabrication of thin films for use in electronic devices.
Additionally, this compound could serve as a valuable precursor for the synthesis of specialized dyes and pigments. The aniline functional group can undergo diazotization and subsequent coupling reactions to form a diverse array of azo dyes. The pentoxy substituent could be instrumental in modulating the color and enhancing the stability and solubility of these dyes. The demand for aniline derivatives in the manufacturing of dyes and pigments continues to be a significant driver in the chemical industry. globenewswire.com
Integration with Machine Learning and AI in Chemical Research
The application of artificial intelligence (AI) and machine learning (ML) is rapidly transforming the landscape of chemical synthesis and materials discovery. researchgate.netmdpi.com For a largely unexplored molecule like this compound, these computational tools offer a powerful means to accelerate research and development.
| AI/ML Application Area | Potential Impact on Research | Relevant Techniques |
|---|---|---|
| Synthesis Planning | Prediction of optimal reaction pathways and conditions. mdpi.com | Deep Neural Networks, Reinforcement Learning |
| Property Prediction | Estimation of electronic, optical, and material properties. | Quantitative Structure-Property Relationship (QSPR) models |
| Material Discovery | In silico screening for potential applications in polymers or dyes. | Supervised and Unsupervised Learning mdpi.com |
Challenges and Opportunities in its Academic Investigation
The principal challenge in the academic study of this compound is the current absence of specific research on this compound. However, this also presents a significant opportunity for foundational research that could pave the way for new discoveries.
A primary hurdle will be the development of a scalable and cost-effective synthetic route. A critical initial step will involve overcoming the steric hindrance of the pentan-3-yl group in etherification reactions.
The opportunity lies in the "blue-sky" nature of this research. The unique combination of a functional aniline and a bulky, non-planar ether group has not been extensively explored. Initial studies aimed at characterizing its fundamental properties, such as its electronic structure, reactivity, and polymerization behavior, could open up entirely new fields of investigation. Moreover, the exploration of its derivatives could lead to the discovery of novel compounds with interesting and valuable properties. The broader field of aniline derivatives continues to be an active area of research with diverse applications in agrochemicals, pharmaceuticals, and materials science. globenewswire.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
